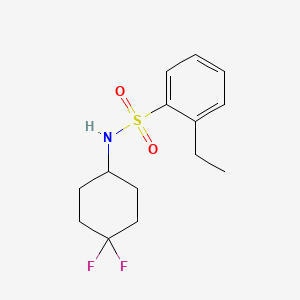

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide, also known as DFCX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DFCX is a sulfonamide-based compound that has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Aplicaciones Científicas De Investigación

Environmental Fate and Applications

Flame Retardants and Environmental Presence : Research has highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food. This study emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, indicating a broader concern about the persistence and impact of such chemicals in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation of Environmental Contaminants : The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers was reviewed, demonstrating the reliance on microbial processes for the degradation of contaminants like benzene, toluene, ethylbenzene, and xylene. This research points to the significance of understanding microbial communities in treating contaminated groundwater, which may extend to the degradation of various sulfonamide compounds (Lueders, 2016).

Water Treatment Technologies : Studies on the treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) provide insights into the removal methods for persistent organic pollutants from water sources. This indicates the potential for developing effective treatment strategies for sulfonamide compounds in environmental matrices (Espana, Mallavarapu, & Naidu, 2015).

Chemical Synthesis and Applications

Synthesis of Cyclic Compounds : The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide were discussed, highlighting the versatility and value of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Kaneda, 2020).

Sulfonamide-Based Medicinal Chemistry : A comprehensive review on sulfonamide-based research over recent years was presented, emphasizing the wide medicinal applications and development value of sulfonamide derivatives. This review suggests the ongoing activity in exploiting sulfonamide compounds for diverse applications, beyond their classical antibacterial use (Shichao et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to target the family of poly (adp-ribose) polymerases (parps) .

Mode of Action

The mode of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in parp-2 rather than parp-1 . This leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The specific biochemical pathways affected by N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to affect dna replication and repair processes .

Result of Action

The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide It is suggested that the compound’s action could lead to the suppression of dna repair through "parp trapping" .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQBJCBFWFKYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)